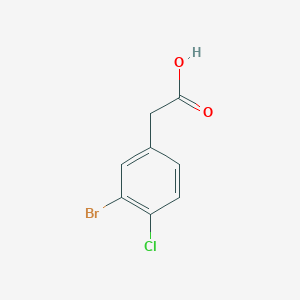

2-(3-Bromo-4-chlorophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-bromo-4-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOHUCYEOZTHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855780 | |

| Record name | (3-Bromo-4-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90004-80-1 | |

| Record name | (3-Bromo-4-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Bromo-4-chlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromo-4-chlorophenyl)acetic acid is a halogenated phenylacetic acid derivative. Phenylacetic acids and their analogues are important structural motifs in medicinal chemistry, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The specific substitution pattern of a bromine atom at the 3-position and a chlorine atom at the 4-position of the phenyl ring offers unique electronic and steric properties that can be exploited in drug design and development. This guide outlines plausible synthetic routes and expected analytical characterization for this target compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO₂ | --INVALID-LINK-- |

| Molecular Weight | 249.49 g/mol | --INVALID-LINK-- |

| CAS Number | 90004-80-1 | --INVALID-LINK-- |

| Predicted XlogP | 2.7 | --INVALID-LINK-- |

| Predicted Density | 1.720 ± 0.06 g/cm³ | --INVALID-LINK-- |

Proposed Synthetic Routes

Two plausible and robust synthetic routes for the preparation of this compound are proposed: the Willgerodt-Kindler reaction and the Malonic Ester Synthesis.

Route 1: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding carboxylic acids (after hydrolysis of the intermediate thioamide). This route begins with the commercially available or synthetically accessible 3-bromo-4-chloroacetophenone.

Caption: Proposed synthesis of this compound via the Willgerodt-Kindler reaction.

Experimental Protocol (Adapted from general procedures[1][2]):

-

Thioamide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromo-4-chloroacetophenone (1.0 eq), elemental sulfur (2.0 eq), and morpholine (3.0 eq).

-

Heat the mixture to reflux (typically 120-140 °C) and maintain for 8-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Hydrolysis: Add a 20% aqueous solution of sodium hydroxide (NaOH) to the reaction mixture.

-

Heat the mixture to reflux (approximately 100 °C) for an additional 8-12 hours to hydrolyze the thioamide intermediate.

-

Cool the mixture to room temperature and filter to remove any solid impurities.

-

Transfer the filtrate to a beaker and cool in an ice bath.

-

Acidification and Isolation: Slowly acidify the filtrate with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2, which will precipitate the crude carboxylic acid.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Route 2: Malonic Ester Synthesis

The malonic ester synthesis provides a reliable method for the preparation of carboxylic acids from alkyl halides. This route would commence with the synthesis of 3-bromo-4-chlorobenzyl bromide, followed by alkylation of diethyl malonate and subsequent hydrolysis and decarboxylation.

Caption: Proposed synthesis of this compound via Malonic Ester Synthesis.

Experimental Protocol (Adapted from general procedures[3][4]):

-

Enolate Formation: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal (1.05 eq) in absolute ethanol to prepare sodium ethoxide.

-

To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature with stirring.

-

Alkylation: Add a solution of 3-bromo-4-chlorobenzyl bromide (1.0 eq) in ethanol dropwise to the reaction mixture.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Hydrolysis: After the alkylation is complete, add a solution of sodium hydroxide (3.0 eq) in water to the reaction mixture.

-

Continue to reflux for an additional 2-3 hours to hydrolyze the ester groups.

-

Cool the reaction mixture and remove the ethanol by rotary evaporation.

-

Decarboxylation and Isolation: Dilute the residue with water and acidify to pH 1-2 with concentrated HCl while cooling in an ice bath.

-

Gently heat the acidic solution to effect decarboxylation until the evolution of CO₂ ceases.

-

Cool the mixture to room temperature, and collect the precipitated crude product by vacuum filtration.

-

Purification: Wash the solid with cold water and recrystallize from a suitable solvent to obtain pure this compound.

Characterization

The following table summarizes the expected characterization data for this compound based on the analysis of structurally similar compounds.

| Technique | Expected Data |

| Melting Point | Expected to be a solid at room temperature. The melting point will be sharp for a pure compound. |

| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm): Three protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. A singlet for the α-proton of the acetic acid moiety (δ ~3.6 ppm). A broad singlet for the carboxylic acid proton (δ >10 ppm). |

| ¹³C NMR | Aromatic region (δ 120-140 ppm): Six signals for the aromatic carbons, with chemical shifts influenced by the bromo and chloro substituents. A signal for the α-carbon of the acetic acid (δ ~40 ppm). A signal for the carbonyl carbon of the carboxylic acid (δ >170 ppm). |

| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹). A sharp C=O stretch for the carbonyl group (~1700 cm⁻¹). C-Br and C-Cl stretches in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak (M⁺) and/or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom. |

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

Caption: General experimental workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a detailed theoretical framework for the synthesis and characterization of this compound. The proposed synthetic routes, based on the Willgerodt-Kindler reaction and malonic ester synthesis, are well-established and adaptable for this target molecule. The predicted characterization data, derived from analogous compounds, offers a reliable reference for experimental verification. The successful synthesis and characterization of this compound will provide a valuable building block for the development of novel therapeutic agents. It is imperative that the proposed methodologies are validated through rigorous experimentation.

References

Spectroscopic Analysis of 2-(3-Bromo-4-chlorophenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 2-(3-Bromo-4-chlorophenyl)acetic acid. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted mass spectrometry data. General experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are included to guide researchers in obtaining and interpreting data for this and similar compounds.

Spectroscopic Data

Mass Spectrometry (MS)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is valuable for the identification and confirmation of the compound's molecular weight and potential fragmentation patterns in mass spectrometry analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 248.93125 |

| [M+Na]⁺ | 270.91319 |

| [M-H]⁻ | 246.91669 |

| [M+NH₄]⁺ | 265.95779 |

| [M+K]⁺ | 286.88713 |

| [M+H-H₂O]⁺ | 230.92123 |

| [M+HCOO]⁻ | 292.92217 |

| [M+CH₃COO]⁻ | 306.93782 |

| [M]⁺ | 247.92342 |

| [M]⁻ | 247.92452 |

Data Source: PubChem CID 71463943

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆). To ensure a clear solution, the sample may be sonicated or gently warmed. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune and match the probe for the ¹H frequency.

-

Set the appropriate acquisition parameters, including the spectral width (typically -2 to 12 ppm for ¹H NMR), number of scans (e.g., 16 or 32 for sufficient signal-to-noise), and a relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Perform baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integrate the peaks to determine the relative ratios of different protons.

-

¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is often required for ¹³C NMR. Dissolve 20-50 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent.

-

Instrument Setup: Follow the same procedure as for ¹H NMR.

-

Data Acquisition:

-

Lock and shim the instrument as described for ¹H NMR.

-

Tune and match the probe for the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.[1][2]

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).[3]

-

A higher number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of the ¹³C isotope.

-

Acquire the FID.

-

-

Data Processing:

-

Process the data similarly to ¹H NMR (Fourier transform, phasing, and baseline correction).

-

Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).[4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method for Solids

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Data Acquisition: Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum. A typical spectral range is 4000-400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, where it is vaporized. For less volatile solids, a direct insertion probe may be used.

-

Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV).[5] This causes the molecules to ionize, often forming a molecular ion (M⁺) and a series of fragment ions.[6]

-

Mass Analysis: Accelerate the generated ions and pass them through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge (m/z) ratio.[7]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern can provide valuable information about the compound's structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound using various spectroscopic techniques.

Caption: A flowchart illustrating the typical stages involved in the spectroscopic characterization of a chemical compound, from synthesis to structural elucidation.

References

In-Depth Technical Guide on the Physicochemical Properties of 2-(3-Bromo-4-chlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 2-(3-Bromo-4-chlorophenyl)acetic acid (CAS No. 90004-80-1). The information herein is compiled to support research, drug discovery, and development activities by offering a centralized resource for this compound's fundamental characteristics. This document presents available quantitative data, outlines standard experimental protocols for property determination, and includes a workflow diagram for the physicochemical characterization process.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.49 g/mol | [1][2] |

| Exact Mass | 247.924 Da | [1] |

| Melting Point | 95-97 °C | [2] |

| Density (Predicted) | 1.720 ± 0.06 g/cm³ (at 20°C, 760 Torr) | [1] |

| Polar Surface Area (PSA) | 37.3 Ų | [1] |

| Partition Coefficient (XLogP3) | 2.7 | [1] |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a compound like this compound are crucial for data verification and further research. The following sections describe standard experimental protocols.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the melting range.

Determination of Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound in a given solvent. For an acidic compound like this compound, this is a critical parameter influencing its solubility and absorption characteristics at different pH values.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the stirred solution in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Aqueous Solubility

Solubility is a key factor in drug development, affecting bioavailability and formulation. Both kinetic and thermodynamic solubility are often measured.

Methodology: Shake-Flask Method (Thermodynamic Solubility)

-

Equilibrium System Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer at a specific pH (e.g., pH 7.4 for physiological relevance).

-

Equilibration: The resulting suspension is agitated (e.g., shaken or stirred) in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Determination of Partition Coefficient (LogP)

The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Methodology: Shake-Flask Method

-

Solvent System: The two immiscible phases used are typically n-octanol (representing a lipid phase) and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4). The two solvents are pre-saturated with each other before the experiment.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

-

Concentration Analysis: A sample is carefully taken from each phase, and the concentration of the compound is measured using an appropriate analytical method like HPLC-UV.

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound, from initial assessment to detailed property determination.

References

An In-depth Technical Guide to 2-(3-Bromo-4-chlorophenyl)acetic acid (CAS: 90004-80-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromo-4-chlorophenyl)acetic acid is a halogenated derivative of phenylacetic acid. Halogenated phenylacetic acids are a significant class of compounds in organic synthesis, serving as versatile building blocks for more complex molecules. The presence of bromine and chlorine atoms on the phenyl ring enhances the chemical reactivity and modulates the biological properties of the molecule, making it a compound of interest in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Physicochemical and Spectroscopic Data

Limited experimental data is publicly available for this compound. The following tables summarize the available information.

| Identifier | Value | Source |

| CAS Number | 90004-80-1 | [1][2][3][4] |

| Molecular Formula | C8H6BrClO2 | [1][2][4][5] |

| Molecular Weight | 249.49 g/mol | [1][5][6][7] |

| Synonyms | 3-Bromo-4-chlorobenzeneacetic acid, (3-Bromo-4-chlorophenyl)acetic acid | [6][7][8] |

| Property | Value | Notes |

| Melting Point | 95-97 °C | Experimental data.[7] |

| Boiling Point | Not available | No experimental data found. |

| Density | 1.720 ± 0.06 g/cm³ | Calculated value.[6][8] |

| Solubility | Not available | No experimental data found. Expected to be soluble in organic solvents. |

| XLogP3 | 2.7 | Calculated value, indicating moderate lipophilicity.[6][8] |

| PSA (Polar Surface Area) | 37.3 Ų | Calculated value.[8] |

Spectroscopic Data:

No experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound (CAS 90004-80-1) was found in the public domain. Researchers should perform their own analytical characterization upon synthesis or acquisition.

Synthesis and Purification

Experimental Protocol: A General Synthetic Approach

Reaction: Hydrolysis of 2-(3-Bromo-4-chlorophenyl)acetonitrile.

Materials:

-

2-(3-Bromo-4-chlorophenyl)acetonitrile

-

Sulfuric acid (concentrated)

-

Water

-

Sodium hydroxide (for workup)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Carefully add concentrated sulfuric acid to water to prepare a solution of appropriate concentration (e.g., 50-70%).

-

Heat the sulfuric acid solution to a moderately elevated temperature (e.g., 90-120 °C).

-

Slowly add 2-(3-Bromo-4-chlorophenyl)acetonitrile to the heated acid solution with vigorous stirring.

-

Maintain the reaction mixture at reflux for a period sufficient to ensure complete hydrolysis (monitoring by TLC or GC is recommended).

-

After completion, cool the reaction mixture to room temperature and pour it over ice.

-

The crude this compound may precipitate. If so, it can be collected by filtration.

-

Alternatively, the aqueous mixture can be extracted with a suitable organic solvent.

-

The organic extracts are combined, washed with brine, and dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure to yield the crude product.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of an organic solvent and a non-solvent (e.g., ethanol/water, toluene).

References

- 1. 2-(4-Bromo-3-chlorophenyl)acetic acid [myskinrecipes.com]

- 2. Synthesis, characterization, biological evaluation, DFT and molecular docking studies of (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol and its Co(ii), Ni(ii), Cu(ii), and Zn(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. a2bchem.com [a2bchem.com]

- 4. 90004-80-1 | MFCD18390582 | this compound [aaronchem.com]

- 5. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

Crystal Structure of 2-(3-Bromo-4-chlorophenyl)acetic Acid: A Search for Definitive Data

Despite a comprehensive search of scientific databases and literature, the complete crystal structure of 2-(3-Bromo-4-chlorophenyl)acetic acid, including detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates, is not publicly available at this time.

This technical guide aims to address the core requirements of researchers, scientists, and drug development professionals by providing context and available information on related compounds, while highlighting the current data gap for the specific molecule of interest.

While direct experimental data for this compound is elusive, analysis of structurally similar compounds can offer valuable insights into its potential solid-state conformation and intermolecular interactions. For instance, studies on related phenylacetic acid derivatives reveal common packing motifs, such as the formation of hydrogen-bonded dimers through the carboxylic acid groups. The interplay of halogen bonding involving the bromine and chlorine substituents would also be a critical determinant of the crystal packing, influencing properties like solubility and stability.

Insights from Related Structures

Research on compounds such as 2-(3-Bromo-4-methoxyphenyl)acetic acid has detailed its crystallographic parameters, revealing a monoclinic crystal system. It is plausible that this compound could exhibit similar crystalline behavior, though the substitution of a methoxy group with a chloro group would undoubtedly induce changes in the electrostatic potential and steric hindrance, leading to a distinct crystal lattice.

Future Outlook and Experimental Workflow

The determination of the crystal structure of this compound would require its synthesis, purification, and subsequent single-crystal X-ray diffraction analysis. The typical experimental workflow for such a study is outlined below. The successful execution of this process would provide the missing crystallographic data and enable a complete understanding of its solid-state properties.

Figure 1. A generalized experimental workflow for the synthesis, crystallization, and crystal structure determination of a small organic molecule like this compound.

Theoretical and Computational Insights into 2-(3-Bromo-4-chlorophenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-(3-Bromo-4-chlorophenyl)acetic acid, a halogenated phenylacetic acid derivative with potential applications in pharmaceutical and materials science. In the absence of extensive experimental data, this document leverages computational chemistry methods to elucidate the molecule's structural, electronic, and spectroscopic properties. This guide is intended to serve as a foundational resource for researchers and professionals involved in the design and development of novel therapeutics and functional materials, offering insights into the molecule's behavior at a quantum-mechanical level.

Introduction

This compound is a member of the phenylacetic acid class of compounds, which are known to be versatile building blocks in organic synthesis. The presence of bromine and chlorine atoms on the phenyl ring is expected to significantly influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and potential for intermolecular interactions. Such modifications are of particular interest in drug discovery, where halogen bonding and other non-covalent interactions can be exploited to enhance binding affinity and selectivity for biological targets. This guide explores these properties through a computational lens, providing a theoretical framework for understanding and predicting the behavior of this molecule.

Molecular Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values, sourced from chemical databases and computational predictions, offer a snapshot of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO₂ | PubChem[1] |

| Molecular Weight | 249.49 g/mol | PubChem[2] |

| SMILES | C1=CC(=C(C=C1CC(=O)O)Br)Cl | PubChem[1] |

| InChI Key | HSOHUCYEOZTHFH-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Predicted) | 2.7 | Echemi[3] |

| Polar Surface Area (PSA) | 37.3 Ų | Echemi[3] |

| Density (Predicted) | 1.720 ± 0.06 g/cm³ | Echemi[3] |

| Monoisotopic Mass | 247.92397 Da | PubChem[1] |

Table 1: Physicochemical Properties of this compound

Computational Methodology

The theoretical data presented in this guide were generated using Density Functional Theory (DFT) calculations. The following workflow outlines the computational protocol.

Geometry Optimization

The 3D structure of this compound was generated from its SMILES representation and subsequently optimized using the B3LYP functional with the 6-311G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Frequency Calculations

Vibrational frequency calculations were performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Electronic Property Calculations

The electronic properties, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), were calculated to understand the molecule's reactivity and intermolecular interaction potential.

Structural and Electronic Properties

Optimized Molecular Structure

The optimized geometry of this compound reveals key structural parameters. Selected bond lengths and angles are presented in Table 2. These values are in line with those expected for similar halogenated aromatic carboxylic acids.

| Parameter | Value (Å or °) |

| C-Br Bond Length | 1.905 Å |

| C-Cl Bond Length | 1.742 Å |

| C=O Bond Length | 1.210 Å |

| C-O Bond Length | 1.358 Å |

| O-H Bond Length | 0.967 Å |

| C-C-Br Angle | 120.8° |

| C-C-Cl Angle | 119.5° |

| O=C-O Angle | 123.4° |

Table 2: Predicted Geometrical Parameters of this compound from DFT Calculations.

Frontier Molecular Orbitals

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

| Orbital | Energy (eV) |

| HOMO | -6.89 eV |

| LUMO | -1.23 eV |

| Energy Gap (ΔE) | 5.66 eV |

Table 3: Calculated Frontier Molecular Orbital Energies.

The HOMO is primarily localized on the phenyl ring and the bromine atom, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the carboxylic acid group and the phenyl ring, suggesting these regions are susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for intermolecular interactions. The red regions indicate negative electrostatic potential (electron-rich), while the blue regions represent positive electrostatic potential (electron-poor). For this compound, the most negative potential is located around the carbonyl oxygen of the carboxylic acid, making it a likely hydrogen bond acceptor. The most positive potential is found around the hydroxyl hydrogen, indicating its role as a hydrogen bond donor.

Spectroscopic Properties (Predicted)

Infrared (IR) and Raman Spectroscopy

The predicted vibrational frequencies and their corresponding assignments provide a theoretical basis for the experimental characterization of the molecule. Key predicted vibrational modes are summarized in Table 4.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3570 | O-H stretch (carboxylic acid) |

| ~1750 | C=O stretch (carboxylic acid) |

| ~1450-1600 | C=C aromatic ring stretches |

| ~1200-1300 | C-O stretch and O-H bend (in-plane) |

| ~700-800 | C-Cl stretch |

| ~600-700 | C-Br stretch |

Table 4: Predicted Key Vibrational Frequencies for this compound.

Experimental Protocols (Proposed)

Synthesis

A plausible synthetic route would involve the bromination of 4-chlorophenylacetic acid. The following diagram illustrates the proposed synthetic workflow.

A detailed protocol would involve dissolving 4-chlorophenylacetic acid in a suitable solvent, followed by the addition of a brominating agent like N-bromosuccinimide and a radical initiator. The reaction mixture would be refluxed, followed by cooling, filtration, and recrystallization to yield the pure product.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) and Raman Spectroscopy: To identify the functional groups and compare with the computationally predicted spectra.

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure and packing in the solid state.

Potential Applications

The structural and electronic features of this compound suggest its potential as a precursor or active molecule in several areas:

-

Drug Development: The phenylacetic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). The halogen substituents could be used to modulate the pharmacological properties.

-

Materials Science: Halogenated organic molecules can form halogen bonds, which are useful in crystal engineering and the design of materials with specific optical or electronic properties.

Conclusion

This technical guide has presented a theoretical and computational investigation of this compound. Through DFT calculations, we have elucidated its optimized geometry, electronic structure, and predicted spectroscopic properties. While experimental data remains scarce, the computational results provide a solid foundation for future experimental work and offer valuable insights for researchers in drug discovery and materials science. The proposed synthetic and characterization protocols provide a roadmap for the empirical study of this intriguing molecule.

References

An In-depth Technical Guide on the Reactivity and Functional Group Transformations of 2-(3-Bromo-4-chlorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromo-4-chlorophenyl)acetic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a carboxylic acid moiety, a bromine atom, and a chlorine atom on the phenyl ring, offers multiple reactive sites for a variety of functional group transformations. This technical guide provides a comprehensive overview of the reactivity of this compound and detailed methodologies for its key transformations, making it a valuable resource for professionals in chemical research and drug development. The strategic modification of this core structure allows for the synthesis of a diverse range of molecules with potential applications in pharmaceuticals and agrochemicals.

Core Reactivity

The reactivity of this compound is primarily centered around three key areas: the carboxylic acid group, the aromatic ring, and the benzylic position (if a bromine is present on the alpha-carbon, which is not the case for the parent compound but is a common derivative).

-

Carboxylic Acid Group: The -COOH group is susceptible to standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol.

-

Aromatic Ring: The phenyl ring is substituted with a bromine and a chlorine atom. The bromine atom, in particular, is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The electronic nature of the halogen substituents also influences the regioselectivity of electrophilic aromatic substitution reactions.

-

Benzylic Position: While the parent compound does not have a substituent at the alpha-position to the carboxylic acid, alpha-halogenated derivatives are common and their reactivity is significant. For instance, the alpha-bromo derivative of a similar compound, 2-bromo-2-(4-chlorophenyl)acetic acid, is highly susceptible to nucleophilic substitution reactions due to the bromine being a good leaving group.[1]

Functional Group Transformations: Experimental Protocols and Data

This section details the experimental procedures for key functional group transformations of this compound and its derivatives.

Reactions of the Carboxylic Acid Group

The formation of amides from this compound is a crucial transformation for introducing diverse functionalities and is widely used in the synthesis of biologically active molecules.

Experimental Protocol (General, adapted from a similar synthesis):

A solution of this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (10 mL) is prepared. To this solution, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) and an additive like hydroxybenzotriazole (HOBt) (1.2 mmol) are added. The mixture is stirred at room temperature for 10-15 minutes. Subsequently, the desired amine (1.1 mmol) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 mmol) are added. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]

| Reactant | Reagent | Product | Yield (%) | Reference |

| 4-Bromophenylacetic acid | 3-chloro-4-fluoroaniline, EDC, TEA | 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide | Not specified | [2] |

Esterification of the carboxylic acid can be achieved through various methods, including Fischer esterification or by using ester exchange reactions catalyzed by Lewis acids.

Experimental Protocol (Ester Exchange for a similar compound):

To a solution of α-bromo-2-chlorophenylacetic acid (0.02 mol) in methyl acetate (25 mL), a catalytic amount of a Lewis acid such as titanium tetrachloride (0.0004 mol) is added. The reaction mixture is refluxed for 8 hours. After cooling to room temperature, water is added, and the layers are separated. The organic layer is concentrated under reduced pressure to yield the methyl ester.[3][4]

| Reactant | Reagent | Product | Yield (%) | Purity (HPLC) | Reference |

| α-bromo-2-chlorophenylacetic acid | Methyl acetate, TiCl4 | Methyl α-bromo-2-chlorophenylacetate | 86.93 | 99.2% | [3][4] |

The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents.

Experimental Protocol (for a similar compound):

Under a nitrogen atmosphere, sodium borohydride (57.8 mmol) is added to a flask containing anhydrous tetrahydrofuran (THF) (50 mL) and cooled to 0 °C. 4-chlorophenylacetic acid (27 mmol) is then added, and the mixture is stirred for 10 minutes. A solution of iodine (27 mmol) in THF (40 mL) is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred for 1 hour at this temperature and then for an additional hour at room temperature. The reaction is quenched by the slow addition of methanol (30 mL). The solvent is removed under reduced pressure, and the residue is treated with 20% potassium hydroxide solution (80 mL). The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.[5]

| Reactant | Reagent | Product | Yield (%) | Purity | Reference |

| 4-chlorophenylacetic acid | NaBH4, I2 | 4-chlorophenylethanol | 95.0 | Not specified | [5] |

Reactions on the Aromatic Ring

The bromine atom on the phenyl ring is a key functional group for cross-coupling reactions.

This reaction is a powerful tool for forming carbon-carbon bonds.

General Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

In a reaction vessel, this compound or its ester derivative (1.0 equiv), a boronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.01-0.05 equiv), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv) are combined. A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water, is added. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed. After cooling, the reaction is worked up by extraction and purified by chromatography. The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > OTf >> Cl.[6][7]

This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds.

General Workflow for Buchwald-Hartwig Amination:

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol (for a similar compound):

In a glovebox, a vial is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.2-1.5 equiv). The aryl bromide (e.g., 2-(4-Bromo-3-methoxyphenyl)acetonitrile, 1.0 equiv) and an anhydrous solvent (e.g., toluene or dioxane) are added. The amine source (e.g., benzophenone imine as an ammonia equivalent, 1.1-1.3 equiv) is then added. The vial is sealed and heated to 80-110 °C until the reaction is complete. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and concentrated. The crude product is then purified.[8]

| Reactant | Amine Source | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) | Reference |

| 2-(4-Bromo-3-methoxyphenyl)acetonitrile | Benzophenone imine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 2-(4-Amino-3-methoxyphenyl)acetonitrile | Not specified | [8] |

The presence of deactivating but ortho-, para-directing halogen substituents on the phenyl ring influences the position of incoming electrophiles. The -CH₂COOH group is also weakly deactivating and meta-directing. The outcome of electrophilic aromatic substitution will depend on the interplay of these electronic and steric effects.

Experimental Protocol (General for Nitration of a Halobenzene):

Concentrated nitric acid is added dropwise to acetic anhydride at 0 °C with stirring to generate acetyl nitrate in situ. The halobenzene substrate is then added to this mixture. For chlorobenzene, this results in a mixture of nitro-isomers.[9] A similar approach could be explored for this compound, with the expectation of a complex mixture of products due to the multiple directing effects.

Visualization of Key Transformations

The following diagrams illustrate the logical relationships in the functional group transformations of this compound.

Caption: Key functional group transformations of this compound.

Applications in Drug Development

Halogenated phenylacetic acid derivatives are significant in medicinal chemistry. The introduction of halogen atoms can modulate a molecule's electronic properties, reactivity, and biological activity, enhancing efficacy and metabolic stability.[1] Derivatives of similar phenylacetic acids have been investigated for various therapeutic applications, including as anti-inflammatory and analgesic drugs.[10] The functional group transformations described above provide routes to novel compounds that can be screened for a wide range of biological activities.

Signaling Pathways

Currently, there is no specific information available in the reviewed literature directly linking this compound or its immediate derivatives to specific signaling pathways. However, the diverse derivatives that can be synthesized from this starting material may interact with various biological targets. For instance, compounds with anti-inflammatory properties often target pathways involving cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB) signaling. Further biological evaluation of novel derivatives is required to elucidate their mechanisms of action and potential involvement in cellular signaling.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of complex organic molecules. Its multiple reactive sites allow for a rich chemistry, including transformations of the carboxylic acid group and palladium-catalyzed cross-coupling reactions on the aromatic ring. This guide provides a foundational understanding and practical experimental details for researchers and scientists to leverage the synthetic potential of this compound in their research and development endeavors, particularly in the pursuit of new therapeutic agents. Further exploration into the biological activities of its derivatives is warranted to uncover their potential roles in modulating cellular signaling pathways.

References

- 1. 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5 | Benchchem [benchchem.com]

- 2. 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 4. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 5. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. US20180179144A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

2-(3-Bromo-4-chlorophenyl)acetic acid molecular weight and formula

An In-depth Technical Guide on 2-(3-Bromo-4-chlorophenyl)acetic acid

This document provides detailed information on the molecular properties of this compound, a compound relevant to researchers, scientists, and professionals in the field of drug development.

Molecular and Physical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of experimental and analytical procedures.

| Property | Value |

| Molecular Formula | C8H6BrClO2[1][2][3] |

| Molecular Weight | 249.49 g/mol [2][4] |

| Exact Mass | 247.924 g/mol [1][3] |

Experimental Protocols

No experimental protocols were cited in the provided information.

Chemical Structure and Nomenclature

The naming convention of this compound follows IUPAC nomenclature, which systematically describes the molecule's structure. The following diagram illustrates the relationship between the different components of the chemical name.

References

Methodological & Application

Application Notes and Protocols: The Use of 2-(3-Bromo-4-chlorophenyl)acetic Acid in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromo-4-chlorophenyl)acetic acid is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a reactive carboxylic acid group and a substituted phenyl ring, allows for diverse chemical transformations, leading to the formation of key heterocyclic scaffolds of interest in medicinal chemistry and drug discovery. The bromine and chlorine substituents on the phenyl ring provide opportunities for further functionalization, such as cross-coupling reactions, thereby enabling the generation of diverse compound libraries for biological screening. This document provides detailed application notes and experimental protocols for the synthesis of 1,3,4-thiadiazoles, pyridazinones, and pyrazolones using this compound as a key precursor.

Key Synthetic Intermediate: 2-(3-Bromo-4-chlorophenyl)acetohydrazide

A crucial first step in many heterocyclic syntheses from this compound is its conversion to the corresponding acetohydrazide. This intermediate contains a nucleophilic hydrazine moiety, which is poised for cyclization reactions with various electrophiles to form a range of five- and six-membered heterocyclic rings.

Application 1: Synthesis of 2-Amino-5-((3-bromo-4-chlorophenyl)methyl)-1,3,4-thiadiazole

The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles can be readily achieved from this compound through a two-step process involving the formation of an acylthiosemicarbazide intermediate followed by cyclization.

Experimental Protocol

Step 1: Synthesis of 2-(2-(3-Bromo-4-chlorophenyl)acetyl)hydrazine-1-carbothioamide

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-(3-bromo-4-chlorophenyl)acetyl chloride.

-

In a separate flask, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent such as pyridine or a mixture of THF and triethylamine.

-

Slowly add the crude acid chloride to the thiosemicarbazide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

-

Wash the solid with water and a cold, dilute solution of sodium bicarbonate, then with water again.

-

Dry the solid under vacuum to yield the desired 2-(2-(3-bromo-4-chlorophenyl)acetyl)hydrazine-1-carbothioamide.

Step 2: Synthesis of 2-Amino-5-((3-bromo-4-chlorophenyl)methyl)-1,3,4-thiadiazole

-

Suspend the 2-(2-(3-bromo-4-chlorophenyl)acetyl)hydrazine-1-carbothioamide (1.0 eq) in a suitable solvent like ethanol.

-

Add a dehydrating agent, such as concentrated sulfuric acid (catalytic amount) or phosphorus oxychloride.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[1]

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base, such as aqueous ammonia or sodium bicarbonate, to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 2-amino-5-((3-bromo-4-chlorophenyl)methyl)-1,3,4-thiadiazole.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Melting Point (°C) |

| 2-Amino-5-((3-bromo-4-chlorophenyl)methyl)-1,3,4-thiadiazole | C₉H₇BrClN₃S | 320.60 | 75-85 | >200 |

Reaction Workflow

References

Application Notes and Protocols: 2-(3-Bromo-4-chlorophenyl)acetic Acid as a Versatile Building Block for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-(3-bromo-4-chlorophenyl)acetic acid as a key starting material in the synthesis of diverse, biologically active molecules. The unique substitution pattern of this building block, featuring both bromo and chloro-moieties, offers multiple reaction sites for the construction of novel compounds with potential therapeutic applications in areas such as inflammation, fibrosis, and infectious diseases.

Synthesis of Bioactive Amide Derivatives

This compound can be readily converted into its corresponding acid chloride, which serves as a reactive intermediate for the synthesis of a wide array of amide derivatives. The introduction of various amine functionalities can lead to compounds with diverse pharmacological profiles.

Experimental Protocol: General Procedure for the Synthesis of 2-(3-Bromo-4-chlorophenyl)-N-substituted-acetamides

This protocol describes a general two-step process for the synthesis of N-substituted acetamides starting from this compound.

Step 1: Synthesis of 2-(3-Bromo-4-chlorophenyl)acetyl chloride

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/g of acid).

-

Add thionyl chloride (SOCl₂, 2.0 eq.) dropwise to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 2-(3-bromo-4-chlorophenyl)acetyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(3-Bromo-4-chlorophenyl)-N-substituted-acetamide

-

Dissolve the desired primary or secondary amine (1.0 eq.) and triethylamine (TEA, 1.2 eq.) in anhydrous DCM (15 mL/g of amine) in a separate round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the amine solution to 0 °C.

-

Add the crude 2-(3-bromo-4-chlorophenyl)acetyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the desired N-substituted acetamide.

Experimental Workflow for Amide Synthesis

Caption: General workflow for the synthesis of N-substituted acetamides.

Synthesis of Bioactive Thiazole Derivatives

The α-bromo group in this compound and its derivatives is a key functional handle for the construction of heterocyclic systems, such as thiazoles, which are prevalent scaffolds in many bioactive compounds.

Experimental Protocol: Synthesis of 2-Amino-4-(3-bromo-4-chlorophenyl)thiazole Derivatives

This protocol outlines the Hantzsch thiazole synthesis, a classic method for preparing thiazole rings.

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or isopropanol.

-

To this solution, add thiourea or a substituted thiourea (1.1 eq.).

-

Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a base, such as aqueous sodium bicarbonate, which will cause the product to precipitate.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(3-bromo-4-chlorophenyl)thiazole derivative.

Experimental Workflow for Thiazole Synthesis

Caption: Hantzsch synthesis of 2-aminothiazole derivatives.

Bioactivity Data of Structurally Related Compounds

While specific quantitative data for compounds derived directly from this compound is not extensively available in the public domain, the following tables summarize the biological activities of structurally related molecules, highlighting the potential of this class of compounds.

Table 1: Anti-inflammatory Activity of Related Phenylacetic Acid Derivatives

| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |

| Amfenac | 2-Amino-3-benzoylphenylacetic acid | Cyclooxygenase | - | [1] |

| AHR-5850 | 2-Amino-3-(4-chlorobenzoyl)benzeneacetic acid | Cyclooxygenase | - | [1] |

Note: Specific IC₅₀ values were not provided in the abstract, but the compounds were reported to have potent anti-inflammatory activity.

Table 2: Antifibrotic Activity of Pirfenidone Analogues

| Compound ID | Cell Line | IC₅₀ (mM) | Reference |

| Pirfenidone | NIH3T3 | 2.75 | [2] |

| Compound 5d | NIH3T3 | 0.245 | [2] |

| Compound 9d | HFL1 | 0.035 | [2] |

Table 3: Antibacterial Activity of Related Acetamide and Thiazole Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-Amino-N-(p-chlorophenyl) acetamide derivatives | Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus | Moderate to high activity | [3] |

| Thiazole clubbed 1,3,4-oxadiazoles | S. aureus, S. pyogenes, E. coli, P. aeruginosa | 12.5 - 25 |

Signaling Pathways of Potential Bioactive Derivatives

Derivatives of this compound may exert their biological effects by modulating key signaling pathways involved in inflammation and fibrosis.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that responds to cellular stress and inflammatory cytokines. Inhibition of this pathway is a key strategy for developing anti-inflammatory and anti-fibrotic drugs.

Caption: The p38 MAPK signaling cascade.

Cyclooxygenase-2 (COX-2) Inhibition Pathway

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.

Caption: Mechanism of COX-2 inhibition by NSAIDs.

These notes are intended to serve as a guide for the potential applications of this compound in the development of novel bioactive molecules. Further research and optimization are necessary to fully elucidate the therapeutic potential of its derivatives.

References

Application Notes and Protocols for 2-(3-Bromo-4-chlorophenyl)acetic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the utilization of 2-(3-Bromo-4-chlorophenyl)acetic acid as a versatile building block in various organic synthesis reactions. The protocols are designed to be a practical guide for laboratory work, offering step-by-step procedures, reagent quantities, and expected outcomes.

Overview of this compound

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its structure, featuring a carboxylic acid group, a bromine atom, and a chlorine atom on the phenyl ring, offers multiple reaction sites for functionalization and molecular elaboration.

Chemical Properties:

| Property | Value |

| CAS Number | 90004-80-1 |

| Molecular Formula | C₈H₆BrClO₂ |

| Molecular Weight | 249.49 g/mol |

Key Synthetic Applications and Protocols

The unique substitution pattern of this compound allows for its participation in a variety of organic transformations. The following sections detail protocols for some of its key applications.

Amide Bond Formation

The carboxylic acid moiety of this compound can be readily converted to amides, which are prevalent in many biologically active molecules.

Protocol: Synthesis of 2-(3-Bromo-4-chlorophenyl)-N-aryl/alkyl acetamides

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.

Experimental Workflow:

Figure 1. General workflow for amide bond formation.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired amide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data (Example):

The synthesis of 2-(4-bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide, a structurally related compound, was achieved with a reported yield of 85-95% using a similar protocol.[1] For the synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives, yields ranging from 58% to 61% have been reported.[2]

Esterification

The carboxylic acid can be converted to its corresponding ester, a common protecting group strategy or a key functional group in target molecules.

Protocol: Synthesis of Methyl 2-(3-Bromo-4-chlorophenyl)acetate

This protocol details the acid-catalyzed esterification of this compound with methanol.

Experimental Workflow:

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Anti-inflammatory Agents from 2-(3-Bromo-4-chlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and preclinical evaluation of a novel series of potential anti-inflammatory agents derived from 2-(3-Bromo-4-chlorophenyl)acetic acid. The protocols detailed herein outline the synthetic derivatization of the starting material into amide, ester, and thiazole-containing compounds, followed by robust in vitro and in vivo screening methodologies to assess their anti-inflammatory activity. These notes are intended to serve as a practical resource for researchers engaged in the discovery and development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and cancer. A major class of drugs used to treat inflammation are NSAIDs, which primarily function by inhibiting the cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 and COX-2, has led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.

The starting material, this compound, presents a unique scaffold for the development of novel anti-inflammatory agents. The presence of bromine and chlorine atoms can influence the lipophilicity and metabolic stability of the derivatives, while the carboxylic acid moiety provides a convenient handle for synthetic modification. This application note describes the synthesis of three classes of derivatives from this starting material and the protocols for evaluating their potential as anti-inflammatory agents.

Proposed Synthetic Pathways

A series of novel compounds (BCA-A1, BCA-E1, and BCA-T1) will be synthesized from this compound (BCA) to explore the anti-inflammatory potential of its derivatives. The synthetic workflow is depicted below.

Application of 2-(3-Bromo-4-chlorophenyl)acetic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromo-4-chlorophenyl)acetic acid is a versatile synthetic intermediate that has garnered significant attention in the field of medicinal chemistry. Its unique substitution pattern, featuring both bromo and chloro substituents on the phenyl ring, provides a valuable scaffold for the development of novel therapeutic agents. This halogenated phenylacetic acid derivative serves as a crucial starting material for the synthesis of a diverse range of biologically active molecules, including those with anti-inflammatory, analgesic, and antiparasitic properties. The presence of the bromine and chlorine atoms offers opportunities for further functionalization and modulation of the physicochemical and pharmacological properties of the resulting compounds. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, including detailed application notes, experimental protocols, and quantitative biological data.

Application Notes

This compound has emerged as a key building block in the synthesis of potent bioactive compounds. One of the most notable applications is in the development of novel agents for the treatment of cryptosporidiosis, a parasitic infection that can cause severe diarrheal disease, particularly in immunocompromised individuals.

Aryl acetamide derivatives of this compound have shown promising activity against Cryptosporidium parvum. Specifically, the synthesis of amide derivatives incorporating a triazolopyridazine moiety has led to the discovery of highly potent inhibitors of parasite growth. These compounds represent a promising new class of anti-cryptosporidial agents.

While the primary literature highlights its use in developing antiparasitic agents, the structural motif of halogenated phenylacetic acids is also prevalent in compounds designed as anti-inflammatory and analgesic agents. The bromo- and chloro-substituents can influence the binding affinity of these molecules to their biological targets, such as cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. Further exploration of derivatives of this compound in this therapeutic area is a promising avenue for drug discovery.

Featured Application: Anti-Cryptosporidial Agent

A significant application of this compound is in the synthesis of a potent anti-cryptosporidial compound, 2-(3-bromo-4-chlorophenyl)-1-(4-{[1][2][3]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one . This compound has demonstrated sub-micromolar efficacy in in vitro assays against Cryptosporidium parvum.

Quantitative Biological Data

The following table summarizes the in vitro activity of the lead anti-cryptosporidial compound derived from this compound.

| Compound ID | Chemical Name | Target Organism | Assay Type | EC50 (µM) |

| 1 | 2-(3-bromo-4-chlorophenyl)-1-(4-{[1][2][3]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one | Cryptosporidium parvum | In vitro growth inhibition | 0.12[2] |

Experimental Protocols

Synthesis of 2-(3-bromo-4-chlorophenyl)-1-(4-{[1][2][3]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one

This protocol outlines the key amide coupling step for the synthesis of the target anti-cryptosporidial agent from this compound and the requisite amine.

Materials:

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of this compound (1.2 equivalents) in anhydrous DMF, add DIPEA (3 equivalents) and BOP reagent (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add a solution of 6-(piperazin-1-yl)-[1][2][3]triazolo[4,3-b]pyridazine (1 equivalent) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-Cryptosporidial Growth Inhibition Assay

This protocol describes a general method for evaluating the efficacy of compounds against Cryptosporidium parvum growth in a host cell culture system.

Materials:

-

Human ileocecal adenocarcinoma (HCT-8) cells

-

Cryptosporidium parvum oocysts

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin

-

Test compound dissolved in DMSO

-

Control compounds (e.g., paromomycin as a positive control, DMSO as a negative control)

-

96-well cell culture plates

-

Fluorescently labeled antibody against Cryptosporidium

-

DAPI nuclear stain

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed HCT-8 cells in 96-well plates and grow to confluency.

-

Prepare a stock solution of the test compound in DMSO and make serial dilutions in culture medium.

-

Excyst C. parvum oocysts by incubation in an appropriate excystation solution (e.g., acidified water).

-

Infect the confluent HCT-8 cell monolayers with the excysted sporozoites.

-

Immediately after infection, add the serially diluted test compound to the wells. Include positive and negative controls on each plate.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

After incubation, fix the cells with cold methanol.

-

Stain the cells with a fluorescently labeled anti-Cryptosporidium antibody and DAPI.

-

Image the plates using a fluorescence microscope or a high-content imaging system.

-

Quantify the number of parasites in each well.

-

Calculate the EC50 value by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Logical Relationship of this compound in Drug Discovery

Caption: Logical workflow for the utilization of this compound in a drug discovery program.

Experimental Workflow for Synthesis and Evaluation

Caption: A streamlined workflow illustrating the synthesis and biological evaluation of an anti-cryptosporidial agent.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent anti-cryptosporidial agents highlights its potential for the development of novel therapeutics for infectious diseases. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of derivatives of this compound. Further investigation into its utility for developing anti-inflammatory, analgesic, and other therapeutic agents is warranted and represents a promising area for future drug discovery efforts.

References

- 1. Frontiers | Discovery of Novel Anti-cryptosporidial Activities From Natural Products by in vitro High-Throughput Phenotypic Screening [frontiersin.org]

- 2. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcsbiosciences.co.uk [tcsbiosciences.co.uk]

Application Notes and Protocols: 2-(3-Bromo-4-chlorophenyl)acetic Acid as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A key strategy in the discovery of novel kinase inhibitors is the synthesis of diverse chemical libraries based on privileged scaffolds that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.